3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a phenylthio group, a thiophene ring, and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Phenylthio Group: This can be achieved by reacting a suitable phenylthiol with a halogenated precursor under basic conditions.
Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents are often used under controlled conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From various substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its role as a building block in the synthesis of polymers, dyes, or other functional materials is of particular interest.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: shares similarities with other compounds containing phenylthio, thiophene, and pyridine groups.
Thiophene derivatives: Known for their electronic properties and use in organic electronics.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(8-10-23-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-24-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMZKXCKTPQHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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